4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid
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Overview
Description
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The structure of this compound includes a benzoic acid core substituted with a propoxy group at the 4-position and a pyrrolidinyl group at the 3-position.
Preparation Methods
The synthesis of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid involves several steps, typically starting with the preparation of the benzoic acid core. The propoxy group is introduced via an etherification reaction, while the pyrrolidinyl group is added through a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques, including purification steps like recrystallization or chromatography, are employed to ensure the compound’s quality.
Chemical Reactions Analysis
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Substitution: The propoxy and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid is primarily used in proteomics research. It serves as a biochemical tool to study protein interactions, modifications, and functions . Its unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets in various biological systems.
Its ability to modulate protein activity could be harnessed to develop therapeutic agents for various diseases .
Mechanism of Action
The mechanism of action of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific protein targets. The propoxy and pyrrolidinyl groups contribute to the compound’s binding affinity and selectivity for these targets. By binding to proteins, the compound can modulate their activity, leading to changes in cellular processes and signaling pathways .
The exact molecular targets and pathways involved depend on the specific biological context and the proteins being studied. Further research is needed to fully elucidate the compound’s mechanism of action and its potential therapeutic applications.
Comparison with Similar Compounds
4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid can be compared to other benzoic acid derivatives with similar structures. Some related compounds include:
4-(1H-Pyrrol-1-yl)benzoic acid: This compound has a pyrrole ring instead of a pyrrolidinyl group, which may affect its binding properties and biological activity.
4-(Pyrrolidin-1-yl)benzoic acid: Similar to this compound but lacks the propoxy group, potentially altering its chemical reactivity and interactions with proteins.
4-Propoxybenzoic acid: This compound has a propoxy group but lacks the pyrrolidinyl group, which may result in different biological and chemical properties.
The uniqueness of this compound lies in its combination of the propoxy and pyrrolidinyl groups, which confer specific binding and reactivity characteristics that are valuable for research applications.
Properties
IUPAC Name |
4-propoxy-3-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-9-18-13-6-5-11(14(16)17)10-12(13)15-7-3-4-8-15/h5-6,10H,2-4,7-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSDAEOYGNUDFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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